Octa-1,3-dien-1-OL
Description
Octa-1,3-dien-1-OL is an unsaturated aliphatic alcohol with the molecular formula C₈H₁₄O, featuring a conjugated diene system (1,3-diene) and a hydroxyl group (-OH) at the terminal carbon. For instance, compounds like 3,7-dimethyl-2,6-octadien-1-ol (geraniol) and octan-2-ol share functional groups or hydrocarbon skeletons that enable comparative analysis .
Properties
CAS No. |
51195-61-0 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
octa-1,3-dien-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h5-9H,2-4H2,1H3 |
InChI Key |
HZYABSBSRWFZEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC=CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key comparisons between Octa-1,3-dien-1-OL and structurally or functionally related compounds:
Structural and Functional Differences
- Conjugation vs. Non-conjugation: this compound’s conjugated diene system enhances its reactivity in cycloaddition or oxidation reactions compared to non-conjugated analogs like 1,7-octadiene .
- Hydroxyl Group Position : Unlike geraniol (terminal -OH at C1), octan-2-ol’s secondary alcohol group reduces its volatility and alters its solubility profile .
- Substituent Effects : Geraniol’s methyl groups increase steric hindrance and stability, making it more suitable for fragrance applications than the linear this compound .
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